N-Cyano-N-(trimethylstannyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N-(trimethylstannyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups in this compound makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(trimethylstannyl)acetamide typically involves the reaction of cyanoacetamide with trimethylstannyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of trimethylstannyl compounds.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-(trimethylstannyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles.
Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or other nucleophiles in the presence of a base.
Condensation Reactions: Reagents like aldehydes or ketones under acidic or basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of new stannyl derivatives.
Condensation Reactions: Formation of heterocyclic compounds such as pyrroles, imidazoles, and pyrazoles.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
Scientific Research Applications
N-Cyano-N-(trimethylstannyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyano-N-(trimethylstannyl)acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Similar Compounds
N-Cyanoacetamide: Lacks the trimethylstannyl group but shares similar reactivity due to the cyano and carbonyl groups.
N-(Trimethylstannyl)acetamide: Lacks the cyano group but has similar stannyl reactivity.
Cyanoacetanilides: Similar in structure but with different substituents on the nitrogen atom.
Uniqueness
N-Cyano-N-(trimethylstannyl)acetamide is unique due to the presence of both cyano and trimethylstannyl groups, which provide a combination of reactivity that is not found in other similar compounds. This makes it a valuable intermediate for the synthesis of complex molecules and heterocyclic compounds.
Properties
CAS No. |
62149-97-7 |
---|---|
Molecular Formula |
C6H12N2OSn |
Molecular Weight |
246.88 g/mol |
IUPAC Name |
N-cyano-N-trimethylstannylacetamide |
InChI |
InChI=1S/C3H4N2O.3CH3.Sn/c1-3(6)5-2-4;;;;/h1H3,(H,5,6);3*1H3;/q;;;;+1/p-1 |
InChI Key |
GEBQEZRULZPBIF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N(C#N)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.